3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound with unique physical and chemical properties that have attracted significant attention in scientific research. This compound is known for its complex structure, which includes a piperazine ring, a chlorophenyl group, and a methoxyphenyl group. These structural features contribute to its diverse range of applications in various fields.
Preparation Methods
The synthesis of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected with PhSH followed by selective intramolecular cyclization to yield piperazinopyrrolidinones . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial and antiviral activities . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of structural features. Similar compounds include other piperazine derivatives such as 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSROMPSMCFUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.